molecular formula C15H18F3NO4 B1277640 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 500770-79-6

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1277640
CAS No.: 500770-79-6
M. Wt: 333.3 g/mol
InChI Key: WJMVMQYNFZQHGW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVMQYNFZQHGW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427512
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-79-6
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Catalytic Synthesis via Nitrene Insertion

This method leverages iron-catalyzed 1,3-nitrene migration to construct the β-amino acid backbone with enantioselectivity.

Reaction Overview

  • Coupling Step : A carboxylic acid precursor (e.g., 3-(4-(trifluoromethyl)phenyl)propanoic acid) reacts with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester (acyloxycarbamate).
  • Nitrene Migration : The intermediate undergoes stereocontrolled iron-catalyzed 1,3-nitrene migration, yielding the Boc-protected β-amino acid.
Key Parameters
Parameter Value/Description
Catalyst Iron complex (e.g., FeCl₃ with chiral ligands)
Solvent THF/DMAC (1:1)
Temperature 65–70°C
Yield ~80% (depending on substrate)
Enantioselectivity High (>90% ee) using chiral ligands

Mechanism :
The azanyl ester undergoes a 1,3-migration of a nitrene intermediate, facilitated by the iron catalyst, to form the β-amino acid. The stereochemistry is controlled by the chiral environment of the catalyst.

Biocatalytic N–H Carbene Insertion

Enzymatic methods offer an eco-friendly route to enantioenriched β-amino acids.

Reaction Overview

  • Substrate Preparation : An aryl amine (e.g., 4-trifluoromethylbenzylamine) reacts with a diazo compound (e.g., benzyl 2-diazo-3,3,3-trifluoropropanoate).
  • Enzymatic Insertion : A engineered Ht-Cc552 variant facilitates N–H carbene insertion, generating the β-amino acid.
Key Parameters
Parameter Value/Description
Enzyme Ht-Cc552 variant (e.g., G50T, M59G, P60E, Q62R)
Solvent KPi buffer (pH 7.0)
Temperature Room temperature
Yield ~43% (with 94% ee)

Mechanism :
The enzyme catalyzes the insertion of a trifluoromethylcarbene into the N–H bond of the aryl amine, forming the β-amino acid with high stereochemical fidelity.

Cross-Coupling and Hydroboration

This approach combines palladium-catalyzed coupling with hydroboration for side-chain functionalization.

Reaction Overview

  • Phenyl Group Introduction : A Stille coupling reaction introduces the 4-trifluoromethylphenyl group to a vinyl intermediate.
  • Hydroboration : The vinyl group undergoes hydroboration to install the amino acid backbone.
Key Parameters
Parameter Value/Description
Catalyst Pd(PPh₃)₂Cl₂
Base DIPEA
Solvent THF/DMAC (1:1)
Temperature 65–70°C
Yield ~60–70%

Mechanism :
The Stille coupling forms a trifluoromethyl-substituted styrene, which is hydroborated to yield the β-amino acid precursor. Subsequent oxidation and Boc protection complete the synthesis.

Enzymatic Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution separates enantiomers.

Reaction Overview

  • Racemic Synthesis : A non-selective method (e.g., Strecker synthesis) produces a racemic mixture.
  • Enzymatic Hydrolysis : A protease selectively hydrolyzes one enantiomer, leaving the desired (S)-enantiomer.
Key Parameters
Parameter Value/Description
Protease Bacillus sp. protease
Conditions pH 7–8, 37°C
Enantiomeric Excess >99.5% ee

Mechanism :
The protease selectively cleaves the (R)-enantiomer, enabling isolation of the (S)-enantiomer via crystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS)

Though primarily used for peptide assembly, SPPS can synthesize Boc-protected β-amino acids.

Reaction Overview

  • Resin Loading : The propanoic acid backbone is anchored to a resin (e.g., Rink Amide-ChemMatrix).
  • Coupling : Fmoc-protected amino acids are sequentially coupled.
  • Cleavage : Acidic cleavage (e.g., TFA) releases the Boc-protected β-amino acid.
Key Parameters
Parameter Value/Description
Resin H-Rink Amide-ChemMatrix (0.49 mmol/g loading)
Coupling Reagent HATU, DIEA
Cleavage TFA/H₂O (95:5)
Yield ~70–80%

Mechanism :
Automated SPPS allows precise control over coupling steps, ensuring minimal racemization. Post-cleavage Boc protection is applied if needed.

Comparative Analysis of Methods

Method Advantages Limitations
Asymmetric Catalysis High enantioselectivity, scalable Requires chiral ligands
Biocatalysis Environmentally friendly, high ee Limited substrate scope
Cross-Coupling Flexible side-chain modification Multi-step synthesis, moderate yields
Enzymatic Resolution Post-synthesis stereoselectivity Requires racemic starting material
SPPS High purity, automated synthesis Limited to resin-compatible substrates

Critical Research Findings

  • Iron-Catalyzed Methods : Achieve >90% ee for α-amino acids but require optimization for β-amino acid targets.
  • Biocatalytic Efficiency : Ht-Cc552 variants enable direct synthesis of enantioenriched β-amino acids but face challenges in scaling.
  • Cross-Coupling Limitations : Palladium catalysts may leach into products, necessitating purification.
  • Enzymatic Resolution : Cost-effective for small-scale synthesis but impractical for bulk production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structural Characteristics

The compound has the following key structural features:

  • Molecular Formula : C15H18F3NO4
  • Molecular Weight : 333.30 g/mol
  • Functional Groups : It contains a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl phenyl moiety, which contribute to its stability and reactivity in organic synthesis .

Anticancer Research

One of the prominent applications of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is in the field of anticancer drug development. Its structural similarity to amino acids allows it to be incorporated into peptides that target cancer cells. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation .

Antiviral Agents

The compound has also been investigated for its potential as an antiviral agent. Studies have shown that modifications of the Boc-protected amino acid can enhance the efficacy of antiviral peptides, making them more effective against viral infections by improving their stability and bioavailability .

Building Block for Peptides

This compound serves as a valuable building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into larger peptide chains without compromising the integrity of sensitive functional groups .

Enhanced Solubility

The presence of the trifluoromethyl group enhances the solubility of peptides in organic solvents, which is beneficial during purification processes such as HPLC (High-Performance Liquid Chromatography). This property is particularly advantageous when synthesizing complex peptides that require high purity for biological testing .

Synthesis of Antimicrobial Peptides

A study demonstrated the synthesis of antimicrobial peptides utilizing this compound as a key intermediate. The resulting peptides exhibited significant antimicrobial activity against various pathogens, showcasing the compound's utility in developing new antimicrobial agents .

Development of Drug Candidates

In another case, researchers developed a series of drug candidates based on this compound that showed promising results in preclinical trials for treating inflammatory diseases. The modifications made to the amino acid backbone allowed for improved receptor binding and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The overall effect of the compound is determined by its ability to modulate the function of these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    3-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: A similar compound with a methyl group instead of a trifluoromethyl group.

    3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: A compound with a chloro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical research and development.

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, and how is stereochemistry controlled?

The synthesis typically involves:

  • Boc protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent undesired side reactions .
  • Coupling reactions : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability.
  • Acid hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture, followed by acidification to pH ~6 for precipitation .
  • Stereochemical control : Chiral resolution or asymmetric synthesis (e.g., using enantiopure starting materials or chiral catalysts) ensures retention of the (S)-configuration. Low-temperature reactions and avoiding strong bases minimize racemization .

Q. How is the compound purified, and what analytical methods confirm its identity and purity?

  • Purification : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 3:1) is commonly used. Preparative HPLC (e.g., XBridge phenyl column) resolves challenging impurities .
  • Characterization :
    • ¹H/¹³C NMR : Confirms structural integrity and stereochemistry (e.g., splitting patterns for chiral centers).
    • LCMS (ESI) : Validates molecular weight ([M+H]⁺ or [M−H]⁻ ions) and purity (>95%) .
    • Chiral HPLC : Verifies enantiomeric excess (>99% for pharmaceutical-grade applications) .

Q. What are the recommended storage conditions and handling precautions?

  • Storage : Store at −20°C in a desiccator under inert gas (N₂/Ar) to prevent moisture absorption and Boc-group decomposition .
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with strong acids/bases, which may cleave the Boc group or protonate the carboxylic acid .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

  • Electron-withdrawing effects : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (logP), improving membrane permeability .
  • Biological interactions : The group’s strong electronegativity may enhance binding affinity to hydrophobic enzyme pockets (e.g., proteases or kinases) via halogen bonding or dipole interactions .

Q. What strategies mitigate racemization during peptide coupling or prolonged storage?

  • Coupling conditions : Use coupling agents like DCC/DMAP at 0–4°C to minimize base-induced racemization. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .
  • Stabilization : Lyophilize the compound and store it as a lithium or sodium salt to reduce carboxylic acid reactivity. Add stabilizers (e.g., 1% TFA) in solution phases .

Q. How is this compound utilized in the synthesis of covalent enzyme inhibitors or prodrugs?

  • Covalent inhibitors : The carboxylic acid can be activated (e.g., as a mixed anhydride) to conjugate with nucleophilic residues (e.g., cysteine or lysine) in target enzymes. Example: Analogous compounds have been used to design irreversible kinase inhibitors .
  • Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl or p-nitrophenyl esters) enhances bioavailability, with enzymatic hydrolysis releasing the active form in vivo .

Q. What computational methods predict its reactivity or pharmacokinetic profile?

  • DFT calculations : Model transition states for hydrolysis or coupling reactions to optimize synthetic yields .
  • ADMET prediction : Tools like SwissADME estimate parameters such as solubility (LogS), plasma protein binding, and CYP450 metabolism, guiding structural modifications .

Methodological Considerations

Q. How are stability studies conducted under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-MS to identify vulnerable sites (e.g., Boc cleavage or decarboxylation) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Workflow optimization : Use continuous flow chemistry for ester hydrolysis to improve yield and reduce reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.